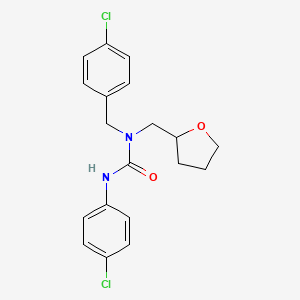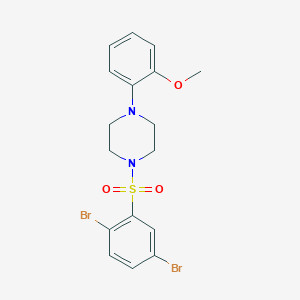![molecular formula C7H9Cl B12116105 5-Chlorobicyclo[2.2.1]hept-2-ene CAS No. 4313-36-4](/img/structure/B12116105.png)
5-Chlorobicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chlorobicyclo[2.2.1]hept-2-ene is a bicyclic compound with the molecular formula C7H9Cl. It is a derivative of norbornene, where a chlorine atom is substituted at the sixth position. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various chemical research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Chlorobicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common approach involves the chlorination of norbornene. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include a solvent like carbon tetrachloride and are carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of 6-chlorobicyclo[2.2.1]hept-2-ene may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chlorobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of bicyclo[2.2.1]heptane derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted norbornene derivatives.
Oxidation: Formation of epoxides and other oxygenated products.
Reduction: Formation of bicyclo[2.2.1]heptane derivatives.
Applications De Recherche Scientifique
6-Chlorobicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-chlorobicyclo[2.2.1]hept-2-ene involves its reactivity towards various chemical reagents. The strained bicyclic structure makes it highly reactive in ring-opening reactions, particularly in the presence of catalysts such as tungsten or molybdenum complexes. These reactions lead to the formation of polymers and other complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Endo-5-chlorobicyclo[2.2.1]hept-2-ene: A stereoisomer with different spatial arrangement of atoms.
Exo-5-chlorobicyclo[2.2.1]hept-2-ene: Another stereoisomer with distinct reactivity and properties.
Propriétés
Numéro CAS |
4313-36-4 |
|---|---|
Formule moléculaire |
C7H9Cl |
Poids moléculaire |
128.60 g/mol |
Nom IUPAC |
5-chlorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H9Cl/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2 |
Clé InChI |
PSCJIEZOAFAQRM-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]-](/img/structure/B12116029.png)
![Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-](/img/structure/B12116031.png)
![5-Oxo-7a-thien-2-ylhexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B12116033.png)
![6,6-dimethyl-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12116038.png)


![Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12116062.png)

![4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12116078.png)
![Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12116086.png)
![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116104.png)


